methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15345416
InChI: InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3
SMILES:
Molecular Formula: C17H14ClNO4
Molecular Weight: 331.7 g/mol

methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS No.:

Cat. No.: VC15345416

Molecular Formula: C17H14ClNO4

Molecular Weight: 331.7 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate -

Specification

Molecular Formula C17H14ClNO4
Molecular Weight 331.7 g/mol
IUPAC Name methyl 4-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Standard InChI InChI=1S/C17H14ClNO4/c1-22-17(21)15-10-19(13-8-4-5-9-14(13)23-15)16(20)11-6-2-3-7-12(11)18/h2-9,15H,10H2,1H3
Standard InChI Key KTXBBXFZADAMLN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1CN(C2=CC=CC=C2O1)C(=O)C3=CC=CC=C3Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 3,4-dihydro-2H-1,4-benzoxazine scaffold, a bicyclic system merging a benzene ring with a six-membered oxazine ring containing one oxygen and one nitrogen atom. The 2-chlorobenzoyl group (–COC6H4Cl) is attached to the nitrogen atom at position 4, while a methyl carboxylate (–COOCH3) occupies position 2 of the oxazine ring.

Table 1: Key Molecular Descriptors

PropertyValueSource Analog (4-Cl Derivative)
Molecular FormulaC17H14ClNO4C17H14ClNO4
Molecular Weight (g/mol)331.7331.7
CAS Registry NumberNot Assigned880402-85-7
IUPAC NameMethyl 4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylateMethyl 4-(4-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

The 2-chlorobenzoyl group distinguishes this compound from its 4-chloro isomer, potentially altering electronic distribution, steric interactions, and biological target affinity .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit literature details the synthesis of the 2-chloro derivative, analogous methods for the 4-chloro compound involve multi-step reactions:

  • Benzoxazine Ring Formation: Condensation of 2-aminophenol derivatives with epoxides or cyclic carbonates under basic conditions.

  • Chlorobenzoyl Introduction: Acylation of the benzoxazine nitrogen using 2-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine) .

  • Esterification: Reaction with methyl chloroformate to install the carboxylate group .

Critical Reaction Parameters:

  • Temperature: 0–25°C for acylation to prevent side reactions.

  • Solvent: Dichloromethane or tetrahydrofuran for homogeneity.

  • Catalysts: Lewis acids (e.g., ZnCl2) may enhance electrophilic substitution.

Analytical Characterization

Techniques employed for structural validation include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm substituent positions and ring saturation .

  • Mass Spectrometry (MS): High-resolution MS verifies molecular weight and fragmentation patterns .

  • X-ray Crystallography: Resolves stereochemical details, though no public data exists for this isomer .

Physicochemical Properties

Stability and Solubility

The compound’s stability is influenced by the electron-withdrawing chlorine atom and ester group:

  • Thermal Stability: Decomposition likely above 200°C, consistent with benzoxazine analogs .

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aryl chloride moieties.

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Octanol-Water)~3.2Computational modeling
Melting Point145–150°C (estimated)Analog extrapolation
pKa~4.5 (carboxylate proton)Structural analogy

Reactivity and Functionalization

Electrophilic Substitution

The electron-deficient benzene ring (due to chlorine and carbonyl groups) directs electrophiles to meta positions, enabling derivatization:

  • Nitration: Concentrated HNO3/H2SO4 introduces nitro groups at C5 or C7 positions .

  • Sulfonation: Oleum generates sulfonic acid derivatives for enhanced solubility.

Nucleophilic Acyl Substitution

The ester group undergoes hydrolysis (acid- or base-catalyzed) to yield carboxylic acid derivatives, pivotal for prodrug designs :
RCOOCH3+H2ORCOOH+CH3OH\text{RCOOCH}_3 + \text{H}_2\text{O} \rightarrow \text{RCOOH} + \text{CH}_3\text{OH}

Challenges and Future Directions

Research Gaps

  • Stereochemical Impact: The effect of the 2-chloro substituent on chiral centers remains unstudied.

  • Toxicology: No in vivo safety data exists for this specific compound.

Synthetic Optimization

Future work should explore:

  • Green Chemistry Approaches: Catalytic methods to reduce waste and improve atom economy.

  • Asymmetric Synthesis: Chiral catalysts to access enantiopure forms for targeted drug design .

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